6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring substituted with a fluoromethyl group and a benzothiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the piperidine ring and the benzothiazole moiety separately. The piperidine ring can be synthesized through hydrogenation of pyridine over a molybdenum disulfide catalyst . The fluoromethyl group is introduced via a fluoromethylation reaction, often mediated by visible light . The final step involves coupling the piperidine derivative with the benzothiazole moiety under specific reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the stringent conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, often using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azides or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to its target, while the benzothiazole moiety can modulate its activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Benzothiazole: A heterocyclic compound with a sulfur and nitrogen atom in a fused ring system.
Fluoromethylated Compounds: Compounds with a fluoromethyl group that can enhance binding affinity and metabolic stability.
Uniqueness
6-[4-(Fluoromethyl)piperidine-1-carbonyl]-1,3-benzothiazole is unique due to its combination of a piperidine ring, a fluoromethyl group, and a benzothiazole moiety, which together confer distinct pharmacological properties and reactivity.
Eigenschaften
Molekularformel |
C14H15FN2OS |
---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
1,3-benzothiazol-6-yl-[4-(fluoromethyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C14H15FN2OS/c15-8-10-3-5-17(6-4-10)14(18)11-1-2-12-13(7-11)19-9-16-12/h1-2,7,9-10H,3-6,8H2 |
InChI-Schlüssel |
WLVJVVFXIKUDKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CF)C(=O)C2=CC3=C(C=C2)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.